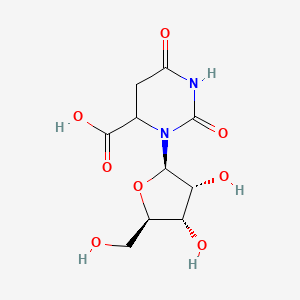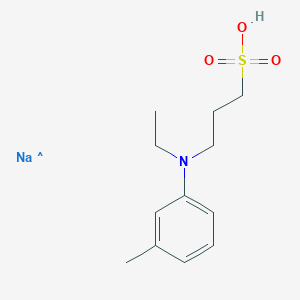
2-(4-Amino-1-methylpiperidin-4-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Amino-1-methylpiperidin-4-yl)ethan-1-ol is a chemical compound with the molecular formula C8H18N2O and a molecular weight of 158.24 g/mol . It is characterized by the presence of a piperidine ring substituted with an amino group and a hydroxyl group on the ethan-1-ol chain. This compound is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-1-methylpiperidin-4-yl)ethan-1-ol typically involves the reaction of 4-amino-1-methylpiperidine with ethylene oxide under controlled conditions . The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), and requires a catalyst like potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Amino-1-methylpiperidin-4-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of acid chlorides or alkyl halides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of 2-(4-Amino-1-methylpiperidin-4-yl)acetaldehyde or 2-(4-Amino-1-methylpiperidin-4-yl)acetone.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted ethan-1-ol derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Amino-1-methylpiperidin-4-yl)ethan-1-ol is used in a wide range of scientific research applications:
Chemistry: As a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: In the study of enzyme mechanisms and as a ligand in receptor binding studies.
Medicine: Potential use in the development of pharmaceuticals, particularly in the design of drugs targeting the central nervous system.
Wirkmechanismus
The mechanism of action of 2-(4-Amino-1-methylpiperidin-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various physiological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-(4-Amino-1-methylpiperidin-4-yl)ethan-1-ol can be compared with similar compounds such as:
2-[(1-methylpiperidin-4-yl)amino]ethan-1-ol: Similar structure but with an amino group instead of a hydroxyl group.
2-(1-methylpiperidin-4-yl)ethan-1-ol: Lacks the amino group, affecting its reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which provides versatility in chemical reactions and a wide range of applications in scientific research.
Eigenschaften
Molekularformel |
C8H18N2O |
|---|---|
Molekulargewicht |
158.24 g/mol |
IUPAC-Name |
2-(4-amino-1-methylpiperidin-4-yl)ethanol |
InChI |
InChI=1S/C8H18N2O/c1-10-5-2-8(9,3-6-10)4-7-11/h11H,2-7,9H2,1H3 |
InChI-Schlüssel |
OIXKOGRYCCVISB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(CC1)(CCO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-methyl ester](/img/structure/B12354571.png)


![5-(5-acetyl-2-ethoxyphenyl)-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12354589.png)
![(2S)-2-[[4-[[(6S)-2-amino-5-methyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12354590.png)

![tert-butyl N-[(1R,2R)-2-hydroxycyclopentyl]carbamate; tert-butyl N-[(1S,2S)-2-hydroxycyclopentyl]carbamate](/img/structure/B12354603.png)

![1-(7-Methoxybenzo[d][1,3]dioxol-5-yl)-2-(methylamino)propan-1-one,mononhydrochloride](/img/structure/B12354620.png)


![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-3-[[4-[2-(5-oxo-1,2,4-oxadiazolidin-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B12354634.png)
